1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid

Description

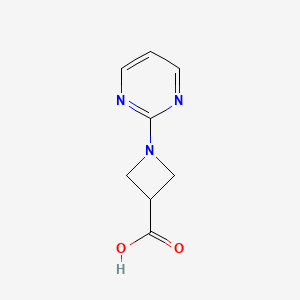

1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring fused with a pyrimidin-2-yl substituent and a carboxylic acid group at the 3-position. Azetidine-3-carboxylic acid (CAS 36476-78-5) serves as a foundational building block in medicinal chemistry, with derivatives widely explored for their conformational rigidity and bioactivity . The pyrimidine moiety enhances interactions with biological targets, such as enzymes or receptors, due to its hydrogen-bonding capabilities and aromaticity.

Properties

IUPAC Name |

1-pyrimidin-2-ylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-7(13)6-4-11(5-6)8-9-2-1-3-10-8/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBERFYZGWLYPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approach Using Ammonium Salts and Alkyl Precursors

According to a Chinese patent (CN111362852A), a practical industrial preparation method involves cyclization reactions where a suitably substituted precursor compound undergoes ring closure in the presence of ammonium salts to form azetidine derivatives. This method is applicable to preparing azetidine-3-carboxylic acid derivatives with high yield and scalability.

- The process often starts with compounds bearing alkyl substituents (C1-C6 alkyl groups) and involves triethylamine or other organic bases to facilitate the reaction.

- Protection of the nitrogen with Boc groups is common to prevent side reactions.

- The reaction conditions are mild, typically at temperatures between 10 to 40 °C, and solvents like methylene chloride are used.

- The method emphasizes environmentally friendlier conditions compared to older methods using dioxane and DMSO.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Precursor compound + ammonium salt, base (e.g., triethylamine), methylene chloride, 10-40 °C | Formation of Boc-protected azetidine derivative |

| Workup | Addition of water, extraction, drying with sodium sulfate | Isolation of pure product with ~91% yield |

This method is noted for its simplicity, relatively high yield, and suitability for industrial scale-up.

Protection and Oxidation Strategies

Previous methods for related azetidine compounds involved oxidation of hydroxyl groups on azetidine rings to ketones, followed by protection with Boc groups. For example:

- Starting from 3-hydroxyazetidine-1-carboxylic acid derivatives, oxidation is carried out using reagents like ethanedioyl chloride, DMSO, and triethylamine.

- The oxidation step converts the hydroxyl to a ketone, forming azetidinone intermediates.

- However, these methods suffer from low yields and generate impurities due to harsh reaction conditions and the use of environmentally unfriendly solvents such as dioxane and DMSO.

- The process also involves multiple steps and complicated purification.

Nucleophilic Substitution and Amidation for Pyrimidinyl Substitution

In related heterocyclic syntheses, the introduction of pyrimidinyl groups onto nitrogen atoms of azetidine rings can be achieved via nucleophilic substitution reactions:

- Pyrimidine derivatives with good leaving groups (e.g., triflates) are reacted with amine-containing azetidine intermediates.

- Amidation reactions under basic conditions allow coupling of pyrimidinyl moieties to azetidine nitrogen.

- Protection/deprotection steps (e.g., Boc group removal) are used to control reactivity.

- These methods are adapted from analogous syntheses of pyrazolo[1,5-a]pyrimidine derivatives and related heterocycles, where careful control of reaction conditions yields high-purity products with defined stereochemistry.

β-Lactam Synthon Strategy and Functionalization

Azetidines are four-membered nitrogen-containing heterocycles structurally related to β-lactams. Recent advances highlight the use of β-lactam synthons for functionalizing azetidine rings:

- Starting from β-lactam precursors, ring-opening and subsequent functionalization can install carboxylic acid groups and heteroaryl substituents.

- This approach allows for the synthesis of functionally decorated azetidines with medicinal relevance.

- Catalytic processes such as Suzuki, Sonogashira, and Michael additions are exploited for further diversification.

- The β-lactam synthon strategy offers access to azetidines with high regio- and stereocontrol, which is critical for biological activity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The cyclization method using ammonium salts and Boc protection is currently favored for industrial production due to its operational simplicity, high yield, and environmental considerations.

- Traditional oxidation methods, although historically significant, are less preferred due to poor yields and environmental concerns.

- The introduction of pyrimidinyl groups via nucleophilic substitution is effective but involves multiple synthetic steps and careful handling of protecting groups to maintain product integrity.

- β-Lactam synthon approaches open avenues for diverse functionalization but require advanced synthetic expertise and catalytic systems.

- The choice of organic bases (e.g., triethylamine, pyridine) and acids (e.g., hydrochloric acid, citric acid) can influence reaction efficiency and product purity.

- Catalysts such as sodium bromide or potassium iodide may be employed to facilitate certain steps.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry

1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Research suggests it may exhibit:

- Antiviral Activity: Studies have shown that derivatives of this compound can inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Properties: Preliminary findings indicate that the compound may induce apoptosis in cancer cells, suggesting its use in oncology.

The compound's interaction with biological systems is of significant interest:

- Enzyme Inhibition: It has been identified as a potential inhibitor of specific enzymes involved in disease pathways, which could lead to therapeutic applications.

- Receptor Modulation: Research indicates that it may interact with various receptors, influencing cellular signaling pathways.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules:

- Building Block for Drug Synthesis: Its unique structure allows chemists to modify it to create new compounds with enhanced biological activity.

- Facilitation of New Reaction Pathways: The compound can participate in various chemical reactions, including cyclization and functionalization, providing routes to novel derivatives.

Case Studies

Case Study 1: Antiviral Development

A recent study evaluated the antiviral properties of modified pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of viral replication in vitro, paving the way for further exploration in clinical settings.

Case Study 2: Anticancer Research

In another investigation, the compound was tested against several cancer cell lines. The findings indicated that it could induce cell death through apoptosis, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms.

Data Table: Comparative Analysis of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antiviral | 5.0 | |

| Modified Derivative A | Anticancer | 10.0 | |

| Modified Derivative B | Enzyme Inhibition | 15.0 |

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and alteration of cellular pathways .

Comparison with Similar Compounds

Azetidine vs. Piperidine and Pyrrolidine Derivatives

- 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS 1185296-02-9):

- 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid (CAS 1316217-16-9): Five-membered pyrrolidine core balances rigidity and metabolic stability.

Substituent Variations on the Azetidine Core

Pyrimidin-2-yl vs. Other Aryl/Heteroaryl Groups

- 1-(Pyrazin-2-yl)azetidine-3-carboxylic acid (CAS 1342386-90-6):

- 1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid (CAS 1289385-98-3):

- Compound 28f ():

Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl in compound 3, ) enhance metabolic stability and target engagement .

Physicochemical and Pharmacokinetic Properties

Note: Carboxylic acid groups improve solubility but may limit blood-brain barrier penetration.

Biological Activity

1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring attached to an azetidine structure, with a carboxylic acid functional group. This unique combination of functionalities contributes to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in target cells.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

The compound has demonstrated various biological activities, including:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human leukemia and breast cancer cell lines, showing significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 (Leukemia) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 4.5 | Cell cycle arrest at G1 phase |

| U-937 (Monocytic Leukemia) | 6.0 | Caspase activation inducing apoptosis |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Properties :

- Pharmacokinetic Studies :

Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selectivity towards certain cancer types, with higher efficacy against leukemia compared to solid tumors.

- Structure-Activity Relationship (SAR) : Modifications to the azetidine ring and pyrimidine moiety have been explored to enhance potency and reduce toxicity. For example, introducing electron-withdrawing groups has improved anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.